molecular formula C7H7ClN2S B1595964 4-Chloro-5,7-dihydro-2-methylthieno[3,4-d]pyrimidine CAS No. 5719-46-0

4-Chloro-5,7-dihydro-2-methylthieno[3,4-d]pyrimidine

Cat. No.: B1595964
CAS No.: 5719-46-0
M. Wt: 186.66 g/mol
InChI Key: RYAXUNIIQRQNMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5,7-dihydro-2-methylthieno[3,4-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their structural similarity to purines . The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[3,4-d]pyrimidine, 4-chloro-5,7-dihydro-2-methyl- typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to produce thieno[3,2-d]pyrimidin-4-ones . Another approach uses 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones .

Industrial Production Methods

Industrial production of thieno[3,4-d]pyrimidine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,7-dihydro-2-methylthieno[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like chlorine for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyrimidine derivatives, such as thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine . These compounds share structural similarities but differ in their biological activities and applications.

Uniqueness

4-Chloro-5,7-dihydro-2-methylthieno[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

CAS No.

5719-46-0

Molecular Formula

C7H7ClN2S

Molecular Weight

186.66 g/mol

IUPAC Name

4-chloro-2-methyl-5,7-dihydrothieno[3,4-d]pyrimidine

InChI

InChI=1S/C7H7ClN2S/c1-4-9-6-3-11-2-5(6)7(8)10-4/h2-3H2,1H3

InChI Key

RYAXUNIIQRQNMK-UHFFFAOYSA-N

SMILES

CC1=NC2=C(CSC2)C(=N1)Cl

Canonical SMILES

CC1=NC2=C(CSC2)C(=N1)Cl

5719-46-0

Origin of Product

United States

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